molecular formula C10H11NS B6604405 1-phenylcyclopropane-1-carbothioamide CAS No. 870862-28-5

1-phenylcyclopropane-1-carbothioamide

Cat. No.: B6604405
CAS No.: 870862-28-5
M. Wt: 177.27 g/mol
InChI Key: LBHVAPBTHOCEEZ-UHFFFAOYSA-N
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Description

1-Phenylcyclopropane-1-carbothioamide is an organic compound characterized by a cyclopropane ring attached to a phenyl group and a carbothioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylcyclopropane-1-carbothioamide can be synthesized through the following steps:

    Cyclopropanation: The cyclopropane ring can be formed by reacting 2-phenylacetonitrile with 1,2-dibromoethane in the presence of a strong base such as potassium tert-butoxide.

    Conversion to Carboxylic Acid: The nitrile group is then hydrolyzed to a carboxylic acid using concentrated hydrochloric acid.

    Formation of Carbothioamide: The carboxylic acid is converted to the corresponding carbothioamide by reacting with thionyl chloride followed by treatment with ammonium thiocyanate.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-Phenylcyclopropane-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonamides or sulfoxides.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfonamides or sulfoxides.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

1-Phenylcyclopropane-1-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-phenylcyclopropane-1-carbothioamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylcyclopropane-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    1-Phenylcyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a carbothioamide group.

Uniqueness

1-Phenylcyclopropane-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

1-phenylcyclopropane-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHVAPBTHOCEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870862-28-5
Record name 1-phenylcyclopropane-1-carbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Phenylcyclopropanenitrile (1-1, 10.0 g, 69.8 mmol) and sodium hydrosulfide hydrate (0.98 g, 17.5 mmol) were mixed in a 350 mL glass bomb and dissolved in 50 mL anhydrous EtOH. The resulting solution was cooled to −20° C. and a stream of H2S was bubbled through the mixture for 30 min. The bomb was sealed and heated to 90° C. for 2 days. The dark mixture was cooled to −25° C. and N2 was bubbled through for 1 h. The reaction mixture was diluted with H2O (50 mL) and extracted with Et2O (3×50 mL). The combined organic layers were dried (MgSO4), filtered and concentrated. The crude thioamide was triturated with hexanes to provide pure 1-phenylcyclopropanecarbothioamide (1-2) as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step One
[Compound]
Name
glass
Quantity
350 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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